molecular formula C10H16N2O2S B1442156 Tert-butyl 2-cyanothiomorpholine-4-carboxylate CAS No. 1311254-50-8

Tert-butyl 2-cyanothiomorpholine-4-carboxylate

Cat. No.: B1442156
CAS No.: 1311254-50-8
M. Wt: 228.31 g/mol
InChI Key: MTGBWJCVLSVUQM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 2-cyanothiomorpholine-4-carboxylate is C10H16N2O2S . The InChI code is 1S/C10H16N2O2S/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-5,7H2,1-3H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 228.31 . It is stored sealed in dry, room temperature conditions . The boiling point is not specified .

Scientific Research Applications

  • Synthesis and Characterization : A study by Çolak et al. (2021) focused on the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from starting materials including tert-butyl 4-oxopiperidine-1-carboxylate. This research highlights the chemical's role in creating compounds with characterized by X-ray crystallography, showing intramolecular hydrogen bonding in some derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).

  • Chiral Auxiliary and Dipeptide Synthesis : Studer, Hintermann, and Seebach (1995) described the synthesis and applications of a new chiral auxiliary, illustrating the versatility of related compounds in dipeptide synthesis and the preparation of enantiomerically pure compounds. Their work provides insights into how such chemical structures can be utilized in synthesizing complex organic molecules with high enantiomeric ratios (Studer, Hintermann, & Seebach, 1995).

  • Intermediate for Anticancer Drugs : Research by Zhang et al. (2018) developed a synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study showcases the compound's significance in pharmaceutical synthesis, particularly in the context of developing therapeutics targeting the PI3K/AKT/mTOR pathway in cancer (Zhang, Ye, Xu, & Xu, 2018).

  • Cyclopropane Derivatives Synthesis : Häner, Maetzke, and Seebach (1986) reported on the generation and reactions of lithiated tert-butyl and 2,6-di(tert-butyl)-4-methylphenyl cyclopropanecarboxylates. Their work contributes to the understanding of synthesizing α-substituted esters and the potential for further chemical transformations, indicating the compound's utility in creating structurally diverse molecules (Häner, Maetzke, & Seebach, 1986).

Safety and Hazards

The safety information for Tert-butyl 2-cyanothiomorpholine-4-carboxylate indicates that it is harmful if swallowed (H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Properties

IUPAC Name

tert-butyl 2-cyanothiomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-8(6-11)7-12/h8H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGBWJCVLSVUQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166216
Record name 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311254-50-8
Record name 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311254-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiomorpholinecarboxylic acid, 2-cyano-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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